![molecular formula C11H22N2 B13168935 3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)
3-[(Pyrrolidin-1-yl)methyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Pyrrolidin-1-yl)methyl]azepane is a heterocyclic compound that features both a pyrrolidine and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-1-yl)methyl]azepane typically involves the reaction of azepane with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by the addition of pyrrolidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Pyrrolidin-1-yl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-[(Pyrrolidin-1-yl)methyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(Pyrrolidin-1-yl)methyl]azepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Azepane: A seven-membered nitrogen-containing ring, also used in various chemical syntheses.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, known for its biological activity
Uniqueness
3-[(Pyrrolidin-1-yl)methyl]azepane is unique due to the combination of the pyrrolidine and azepane rings, which provides a distinct three-dimensional structure. This structural feature can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
3-(pyrrolidin-1-ylmethyl)azepane |
InChI |
InChI=1S/C11H22N2/c1-2-6-12-9-11(5-1)10-13-7-3-4-8-13/h11-12H,1-10H2 |
InChI-Schlüssel |
UEHANQZJDMACQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCC(C1)CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


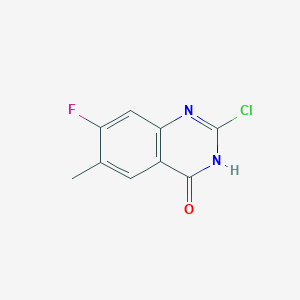
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)

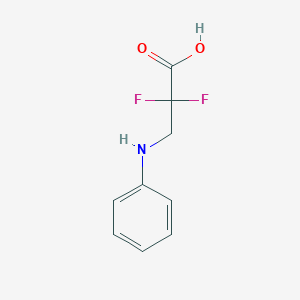
![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)

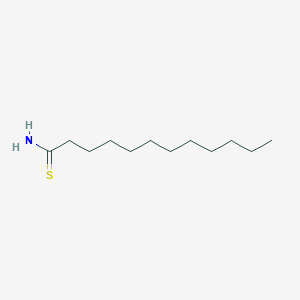
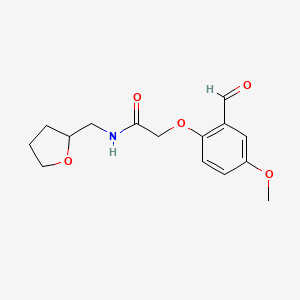

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
methanol](/img/structure/B13168953.png)
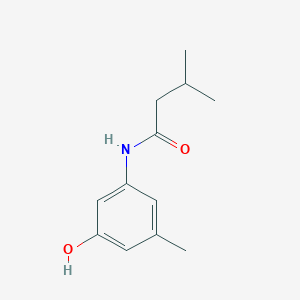
![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
